molecular formula C15H14N2OS2 B6513358 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide CAS No. 886958-60-7

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide

Cat. No.: B6513358
CAS No.: 886958-60-7
M. Wt: 302.4 g/mol
InChI Key: NJTPWRXAJUSTEO-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide is a high-purity chemical compound with the CAS Number 886958-60-7, a molecular formula of C15H14N2OS2, and a molecular weight of 302.41 g/mol . It is an organic molecule featuring a benzothiazole ring system linked to a dimethylthiophene group bearing an acetamide side chain . Benzothiazole derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities and are extensively used as key intermediates in medicinal chemistry and drug discovery . These compounds are frequently investigated for their potential pharmacological properties, including use as fungicides, anti-tuberculosis agents, anti-convulsants, anti-inflammatory drugs, and in cancer research . Furthermore, structurally related benzothiazine-acetamide derivatives have been the subject of research in areas such as diabetes, where they have been studied for their potential as alpha-glucosidase and alpha-amylase inhibitors . This compound serves as a valuable building block for researchers designing and synthesizing new molecules for various therapeutic applications. It is supplied for non-human research purposes and is strictly for use in laboratory settings only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-8-9(2)19-14(16-10(3)18)13(8)15-17-11-6-4-5-7-12(11)20-15/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTPWRXAJUSTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Effects

The acetylation reaction exhibits pronounced sensitivity to temperature. Trials comparing 0°C, 25°C, and 40°C reveal that lower temperatures (0–5°C) suppress diacetylation and ring-opening side reactions, improving product purity from 75% to 92%. Polar aprotic solvents like DMF and dichloromethane enhance reaction rates due to improved solubility of the amine intermediate. However, DMF necessitates post-reaction solvent removal via vacuum distillation, whereas dichloromethane allows straightforward extraction.

Catalytic Additives

The inclusion of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates acetylation by 30%, reducing reaction time from 24 hours to 16 hours. Conversely, excessive DMAP (>10 mol%) promotes over-acetylation, necessitating precise stoichiometric control. Alternative bases such as pyridine or potassium carbonate yield inferior results, with pyridine leading to emulsion formation during workup.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Fourier-transform infrared (FT-IR) spectroscopy of the final product shows characteristic absorptions at 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch), and 1540 cm⁻¹ (C–N stretch), consistent with acetamide functionality. The absence of peaks at 2500–2600 cm⁻¹ confirms complete consumption of the thiol intermediate.

¹H NMR (300 MHz, DMSO-d₆) displays singlet peaks at δ 2.10 (3H, CH₃CO) and δ 2.35 (6H, C₄/C₅-CH₃), with aromatic protons resonating between δ 7.20–8.05. The acetamide NH proton appears as a broad singlet at δ 10.54, which disappears upon deuterium exchange.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals a single peak at 6.8 minutes, corresponding to >99% purity. Residual solvents (DMF, dichloromethane) are quantified via gas chromatography–mass spectrometry (GC-MS), complying with ICH Q3C guidelines.

Comparative Analysis of Alternative Routes

Enzymatic Acetylation

Recent studies explore lipase-mediated acetylation in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction at 35°C, offering a greener alternative to chemical methods. However, substrate inhibition limits yields to 50–60%, hindering industrial adoption.

Solid-Phase Synthesis

Attachment of the thiophene-amine intermediate to Wang resin enables iterative acetylation and cleavage. While this approach simplifies purification, resin loading efficiencies <70% and high reagent costs render it impractical for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of acids or bases.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action involves interference with bacterial cell wall synthesis and protein synthesis pathways, making it a candidate for developing new antibiotics to combat resistant strains .

Anticancer Potential
Studies have also explored the anticancer properties of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide. Preliminary investigations suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This characteristic positions the compound as a potential lead in cancer therapy .

Material Science

Organic Semiconductors
The compound's electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films is advantageous for developing efficient electronic devices . The unique combination of thiophene and benzothiazole units enhances charge transport properties, critical for semiconductor applications.

Photovoltaic Applications
this compound has been studied for its potential use in organic photovoltaic cells. Its ability to absorb light efficiently and convert it into electrical energy can contribute to the development of more effective solar energy solutions .

Biological Research

Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to bind selectively to specific enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Drug Development
Given its biological activity and structural characteristics, this compound serves as a scaffold for drug development. Researchers are exploring modifications to enhance its pharmacological properties while reducing toxicity .

Case Study 1: Antibacterial Efficacy

A study published in 2023 evaluated the antibacterial efficacy of this compound against various bacterial strains. The results showed significant inhibition zones against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Photovoltaic Performance

In 2024, researchers investigated the performance of this compound in organic photovoltaic devices. The study demonstrated that incorporating this compound into device architectures improved energy conversion efficiency by 15% compared to traditional materials .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntibacterial activity against S. aureus
Potential anticancer effects
Material ScienceSuitable for organic semiconductors
Enhanced photovoltaic performance
Biological ResearchUsed in enzyme inhibition studies
Scaffold for drug development

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocyclic Systems and Substituent Effects

The compound’s benzothiazole-thiophene core distinguishes it from other acetamide derivatives. Key comparisons include:

Compound Name Molecular Formula Key Substituents/Rings Molecular Weight (g/mol) Notable Features
N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide (Target) C₁₅H₁₄N₂OS₂ Benzothiazole, dimethylthiophene 302.41 High lipophilicity due to methyl groups; planar aromatic system
N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide C₁₉H₁₅N₅O₂S₂ Benzodioxole, triazolobenzothiazole, sulfanyl 433.50 Enhanced π-π stacking potential; triazole may improve metabolic stability
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Dichlorophenyl, thiazole 303.17 Chlorine atoms increase electronegativity; twisted conformation
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide C₁₅H₁₂N₂O₅S Hydroxyphenyl, trioxo-benzothiazole 332.33 Hydrogen-bond donor (OH); polar due to sulfone groups
N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide C₁₁H₁₀N₂O₂S Hydroxyphenyl, thiazole 234.27 Moderate polarity; potential for O–H⋯N hydrogen bonding

Key Observations :

  • Electronic Effects: Chlorine substituents (e.g., in ) introduce electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions.
  • Hydrogen Bonding : Compounds with hydroxyl groups () exhibit stronger intermolecular interactions (e.g., O–H⋯O/N), whereas the target relies on weaker van der Waals forces or π-stacking due to its aromatic systems .
Crystallographic and Conformational Analysis
  • Target Compound: Structural data are unavailable in the evidence, but analogous compounds (e.g., ) were refined using SHELX software . The dimethylthiophene likely induces a non-planar conformation, reducing π-stacking efficiency compared to ’s planar trioxo-benzothiazole .
  • Twisted Conformations : ’s dichlorophenyl-thiazole dihedral angle (79.7°) contrasts with the target’s fused benzothiazole-thiophene system, which may adopt a more coplanar arrangement, enhancing aromatic interactions .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

PropertyData
IUPAC NameThis compound
Molecular FormulaC16H16N2OS
Molecular Weight284.37 g/mol
SolubilitySoluble in organic solvents; insoluble in water

The structure features a benzothiazole ring fused to a thiophene ring with an attached acetamide group. This unique arrangement contributes to its chemical reactivity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. It targets bacterial cell walls and disrupts their integrity.
  • Antifungal Properties : Studies indicate effectiveness against fungal infections, likely through inhibition of fungal cell membrane synthesis.
  • Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
  • Reactive Oxygen Species (ROS) Modulation : It alters ROS levels within cells, contributing to its anticancer and anti-inflammatory effects.
  • Signal Transduction Pathways : The compound affects various signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • Anticancer Studies : In vitro studies on human cancer cell lines (e.g., breast and colon cancer) indicated that this compound reduced cell viability significantly at concentrations as low as 10 µM over 48 hours.
  • Antimicrobial Testing : A study assessing its antimicrobial properties revealed an IC50 value of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Candida albicans .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in a 50% reduction in swelling compared to control groups treated with saline.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:

  • Temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation (common in benzothiazole-acetamide syntheses) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography to remove residual solvents .
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation, as noted in analogous acetamide syntheses .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) identify key protons (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₁₉H₁₇N₂O₂S₂: 393.07) validates molecular formula .
  • Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values ensures purity .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S in thiophene derivatives) .
  • Waste Disposal : Segregate halogenated/organic waste for incineration by certified facilities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement. Key parameters:
  • Space group determination (e.g., P2₁/c for benzothiazole derivatives) .
  • Hydrogen bonding analysis (e.g., N–H···O interactions in acetamide moieties) .
  • Data Validation : Apply R-factor (<0.05) and CCDC deposition (e.g., CCDC 1234567) for reproducibility .

Q. How do computational methods (DFT, MD) predict biological activity and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Example: Benzothiazole’s LUMO (-2.1 eV) suggests π-π stacking with protein targets .
  • Molecular Dynamics (MD) : Simulate binding to sodium channels (e.g., TTX-sensitive Nav1.7) using AMBER force fields, as seen in related acetamide analgesics .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

  • Methodological Answer :

  • Advanced NMR Techniques :
  • HSQC/HMBC : Resolve ambiguous proton-carbon correlations (e.g., distinguishing thiophene vs. benzothiazole protons) .
  • Variable Temperature NMR : Detect conformational flexibility (e.g., hindered rotation in acetamide groups) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(3,4-dimethylphenyl) analogs) .

Q. How can thermal stability and decomposition pathways be studied for formulation development?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~250°C for benzothiazole derivatives) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting endotherm at ~180°C) .
  • Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) of degradation .

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